molecular formula C4H12N2O2 B3236246 (2R,3R)-2,3-Diaminobutane-1,4-diol CAS No. 136598-06-6

(2R,3R)-2,3-Diaminobutane-1,4-diol

Cat. No. B3236246
CAS RN: 136598-06-6
M. Wt: 120.15 g/mol
InChI Key: JOINEDRPUPHALH-IMJSIDKUSA-N
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Description

Synthesis Analysis

The synthesis of “(2R,3R)-2,3-Diaminobutane-1,4-diol” has been reported in the literature. For example, Hanessian, Gauthier, Okamoto, Beauchamp, and Theophanides reported a synthetic route in the Canadian Journal of Chemistry in 1993 . Another synthetic route was reported by Feit and Nielsen in the Journal of Medicinal Chemistry in 1967 .


Molecular Structure Analysis

The molecular formula of “(2R,3R)-2,3-Diaminobutane-1,4-diol” is C4H12N2O2 . It has a molecular weight of 120.15000 . The exact mass is 120.09000 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R,3R)-2,3-Diaminobutane-1,4-diol” include a molecular weight of 120.15000 . The boiling point, melting point, density, and flash point are not available . The molecular formula is C4H12N2O2 .

Scientific Research Applications

Efficient Synthesis

  • Application : (2R,3R)-2,3-Diaminobutane-1,4-diol and its dibenzyl ether have been synthesized efficiently from L-tartaric acid. This process is crucial for various synthetic applications in chemistry.
  • Reference : (Scheurer, Mosset, & Saalfrank, 1997).

Antitumor Activity

  • Application : (2R,3R)-2,3-Dihydroxy- and -2,3-dialkoxy-1,4-diaminobutane platinum(II) complexes have shown potent antitumor activity against L1210 leukemia in mice.
  • Reference : (Kim et al., 1996).

Thermoplastic Elastomers

  • Application : The compound is used in the creation of poly(ether-ester-imide)s, which are used as thermoplastic elastomers. These materials are important for a variety of industrial applications.
  • Reference : (Kricheldorf et al., 2001).

Asymmetric Synthesis

  • Application : It's used in asymmetric synthesis of organoboronates, acting as a protecting group for boronic acids and enabling the creation of various enantiomerically pure reagents.
  • Reference : (Berg, Eichenauer, & Pietruszka, 2012).

Conductivity Enhancement

  • Application : The compound has been utilized in creating conductive zigzag Pd(III)–Br chain complexes, demonstrating significant electrical conductivity.
  • Reference : (Mian et al., 2020).

Bio-Based Production

  • Application : It is a precursor in the bio-based production of succinonitrile, which is used in the industrial production of polyamides.
  • Reference : (Lammens et al., 2011).

Chiral Inducer Synthesis

  • Application : It is used in the synthesis of chiral inducers, which are vital in the field of stereochemistry and asymmetric synthesis.
  • Reference : (Xie et al., 2015).

properties

IUPAC Name

(2R,3R)-2,3-diaminobutane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2,5-6H2/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOINEDRPUPHALH-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H](CO)N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2,3-Diaminobutane-1,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-2,3-Diaminobutane-1,4-diol
Reactant of Route 2
(2R,3R)-2,3-Diaminobutane-1,4-diol
Reactant of Route 3
(2R,3R)-2,3-Diaminobutane-1,4-diol
Reactant of Route 4
(2R,3R)-2,3-Diaminobutane-1,4-diol
Reactant of Route 5
(2R,3R)-2,3-Diaminobutane-1,4-diol
Reactant of Route 6
Reactant of Route 6
(2R,3R)-2,3-Diaminobutane-1,4-diol

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